![molecular formula C8H8BrNO2 B1379856 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone CAS No. 1186113-51-8](/img/structure/B1379856.png)
2-Bromo-1-(6-methoxypyridin-3-yl)ethanone
Overview
Description
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(6-methoxypyridin-3-yl)ethanone: is a valuable intermediate in organic synthesis. Its bromo and ketone functional groups make it a versatile building block for constructing complex organic molecules. It can undergo various chemical reactions, including coupling reactions, to form carbon-carbon or carbon-heteroatom bonds, essential in synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize potential therapeutic agents. Its structure is amenable to modifications that can lead to the discovery of new drugs with improved efficacy and reduced side effects. It’s particularly useful in the development of molecules that interact with the central nervous system, given its pyridine moiety, which is a common feature in many drugs .
Material Science
The methoxypyridine group of 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone can be incorporated into materials to modify their electronic properties. This is beneficial in creating advanced materials for electronics, such as semiconductors or conductive polymers, which are used in organic light-emitting diodes (OLEDs) and solar cells.
Catalysis
This compound can act as a ligand for transition metal catalysts. The pyridine ring can coordinate to metals, facilitating various catalytic processes, including cross-coupling reactions. These reactions are pivotal in creating complex molecules with high precision and efficiency .
Analytical Chemistry
In analytical chemistry, derivatives of 2-Bromo-1-(6-methoxypyridin-3-yl)ethanone can be used as standards or reagents. They can help in the quantification and identification of substances within a mixture through techniques like HPLC or LC-MS, which are critical for quality control in pharmaceuticals .
Chemical Education
Due to its reactivity and the presence of identifiable functional groups, this compound is an excellent candidate for instructional laboratory experiments in chemical education. It can be used to demonstrate various organic reactions and analytical techniques, aiding in the understanding of fundamental chemical principles .
properties
IUPAC Name |
2-bromo-1-(6-methoxypyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8-3-2-6(5-10-8)7(11)4-9/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOXUHAYWKQNPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1186113-51-8 | |
Record name | 2-bromo-1-(6-methoxypyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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